![molecular formula C32H48O5 B1255044 Lanosta-7,9(11),24-trien-26-oic acid, 15-(acetyloxy)-3-hydroxy-, (3alpha,15alpha,24E)- CAS No. 86377-53-9](/img/structure/B1255044.png)
Lanosta-7,9(11),24-trien-26-oic acid, 15-(acetyloxy)-3-hydroxy-, (3alpha,15alpha,24E)-
Overview
Description
Scientific Research Applications
Isolation and Structure Determination
Isolation from Ganoderma and Fomes Species : Lanostane-type triterpenoids, closely related to Lanosta-7,9(11),24-trien-26-oic acid, have been isolated from various fungi, including Ganoderma applanatum and Fomes officinalis. These compounds were identified through spectroscopic data and comparison with known compounds (De Silva et al., 2006); (Wu et al., 2004).
Characterization in Ganoderma lucidum : Similar triterpenes have been characterized in Ganoderma lucidum, with their structures established via spectroscopic methods (Lin et al., 1988); (Shiao et al., 1988).
Biological Activities
Cytotoxicity in Cancer Research : Lanostane-type triterpenoids have shown cytotoxicity against human tumor cell lines, suggesting potential for cancer research. Specific compounds isolated from Ganoderma zonatum demonstrated moderate cytotoxicity against liver and lung cancer cell lines (Kinge & Mih, 2011); (Kinge & Mih, 2011).
Investigation in Anticancer Derivatives : Derivatives of ganoderic acids, related to Lanosta-7,9(11),24-trien-26-oic acid, have been investigated for their anticancer effects. Studies include the development of small-molecule inhibitors for cancer cell proliferation and apoptosis induction in cervical cancer cells (Liu, Li, & Zhong, 2012).
Anti-inflammatory Potential : Lanostanoids isolated from Antrodia camphorata demonstrated significant anti-inflammatory activity, indicating potential therapeutic applications in this area (Liaw et al., 2013).
Chemotaxonomic Characterization
- Chemotaxonomic Marker for Ganoderma Species : The simultaneous occurrence of specific lanostane triterpenoids can serve as a diagnostic chemotaxonomic character for species like Ganoderma zonatum, highlighting their importance in fungal taxonomy and identification (Kinge & Mih, 2011).
properties
IUPAC Name |
(E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-27,34H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25+,26-,27+,30-,31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWGPALSXRBKTM-XGNRZNIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146392 | |
Record name | (3α,15α,24E)-15-(Acetyloxy)-3-hydroxylanosta-7,9(11),24-trien-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201146392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86377-53-9 | |
Record name | (3α,15α,24E)-15-(Acetyloxy)-3-hydroxylanosta-7,9(11),24-trien-26-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86377-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3α,15α,24E)-15-(Acetyloxy)-3-hydroxylanosta-7,9(11),24-trien-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201146392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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